2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound. It is characterized by the presence of multiple fused rings, including pyrazole, thieno, triazolo, and pyrimidine moieties. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, typically starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives . The subsequent steps involve the formation of the thieno and triazolo rings, which are achieved through various cyclization reactions under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the cyclization reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituent on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
Imidazole derivatives: Possess a broad range of biological activities, including antibacterial and antifungal properties.
Sulfur-containing pyrazoles: Used in various synthetic applications and known for their unique chemical properties.
Uniqueness
2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its unique combination of fused rings, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological applications make it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H17ClN6S |
---|---|
Molecular Weight |
360.9 g/mol |
IUPAC Name |
4-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-12-ethyl-11-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C16H17ClN6S/c1-5-11-10(4)24-16-13(11)15-19-12(21-23(15)7-18-16)6-22-9(3)14(17)8(2)20-22/h7H,5-6H2,1-4H3 |
InChI Key |
SYTMEJHPRKBRII-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC2=C1C3=NC(=NN3C=N2)CN4C(=C(C(=N4)C)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.